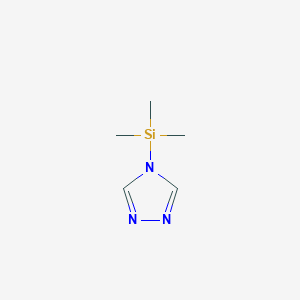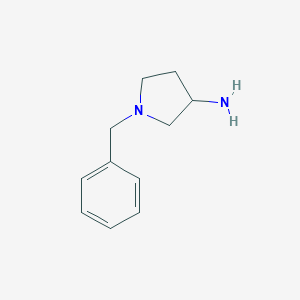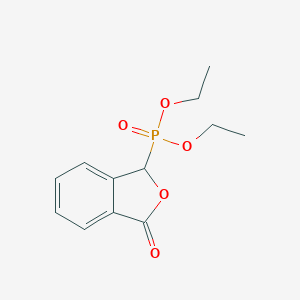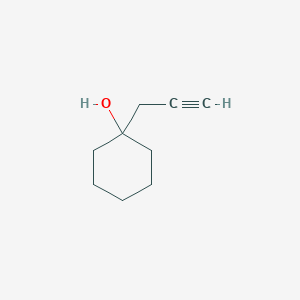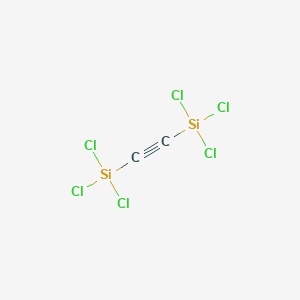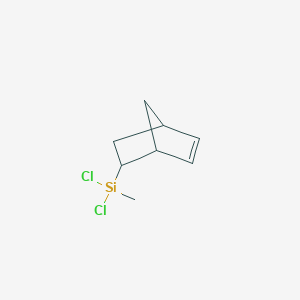
5-(Bicycloheptenyl)methyldichlorosilane
説明
5-(Bicycloheptenyl)methyldichlorosilane: is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptene structure with a dichloromethylsilyl group attached to the fifth carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bicycloheptenyl)methyldichlorosilane typically involves the reaction of bicyclo[2.2.1]hept-2-ene with dichloromethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Bicyclo[2.2.1]hept-2-ene+Dichloromethylsilane→Bicyclo(2.2.1)hept-2-ene, 5-(dichloromethylsilyl)-
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The dichloromethylsilyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the bicyclo[2.2.1]heptene structure can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Addition Reactions: Halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride) are commonly used under controlled temperature conditions.
Polymerization: Catalysts such as metallocenes or transition metal complexes are used under specific temperature and pressure conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of the original compound.
Addition Reactions: Halogenated or hydrogenated derivatives.
Polymerization: Polymers with unique mechanical and chemical properties.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various chemical reactions.
Material Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Biology and Medicine:
Drug Delivery: The compound’s unique structure can be utilized in the design of drug delivery systems, improving the bioavailability and targeting of therapeutic agents.
Biocompatible Materials: It can be used in the development of biocompatible materials for medical implants and devices.
Industry:
Polymer Industry: The compound can be used in the production of specialty polymers with specific properties, such as high strength and flexibility.
Electronics: It can be used in the fabrication of electronic components, such as semiconductors and insulators.
作用機序
The mechanism by which 5-(Bicycloheptenyl)methyldichlorosilane exerts its effects depends on the specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and influencing the reactivity and selectivity of the catalytic process. In drug delivery, the compound’s structure allows for the encapsulation and controlled release of therapeutic agents, targeting specific tissues or cells.
類似化合物との比較
Bicyclo[2.2.1]hept-2-ene: A parent compound with a similar bicyclic structure but without the dichloromethylsilyl group.
Bicyclo[2.2.1]hepta-2,5-diene: A related compound with two double bonds in the bicyclic structure.
5-Norbornene-2-methanol: A compound with a hydroxyl group attached to the bicyclic structure.
Uniqueness: 5-(Bicycloheptenyl)methyldichlorosilane is unique due to the presence of the dichloromethylsilyl group, which imparts distinct chemical reactivity and potential applications. This group allows for various functionalization reactions, making the compound versatile in different fields of research and industry.
特性
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-dichloro-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2Si/c1-11(9,10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTATDHKONFXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1CC2CC1C=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939586 | |
| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18245-94-8 | |
| Record name | 5-(Dichloromethylsilyl)bicyclo[2.2.1]hept-2-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18245-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-2-ene, 5-(dichloromethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-(dichloromethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yldichloromethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


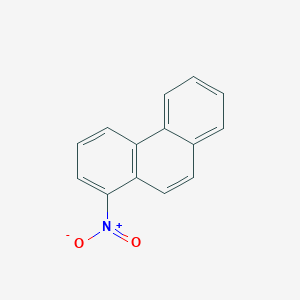
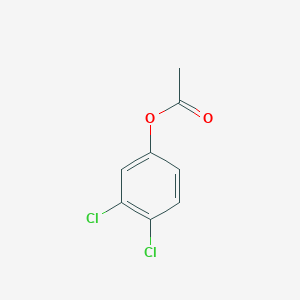

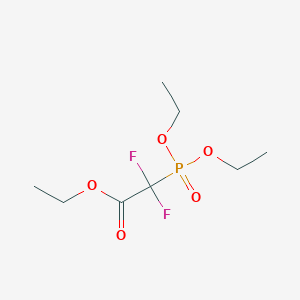
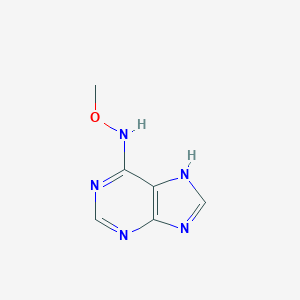
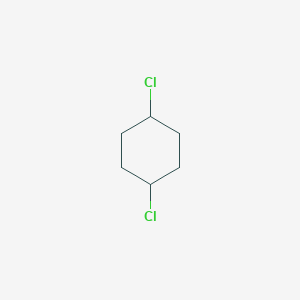
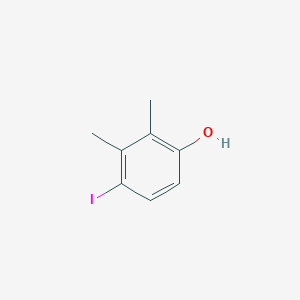
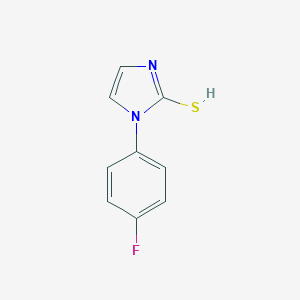
![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate](/img/structure/B101315.png)
